molecular formula C23H17FN2O4S B11582004 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582004
M. Wt: 436.5 g/mol
InChI Key: PMMGKBQRCGIFOZ-UHFFFAOYSA-N
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Description

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a fluorinated aromatic ring, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a fluorinated aromatic aldehyde, followed by cyclization to form the chromeno-pyrrole core. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of a thiazole ring, a fluorinated aromatic ring, and a chromeno-pyrrole structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H17FN2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17FN2O4S/c1-11-12(2)31-23(25-11)26-19(13-5-4-6-15(9-13)29-3)18-20(27)16-10-14(24)7-8-17(16)30-21(18)22(26)28/h4-10,19H,1-3H3

InChI Key

PMMGKBQRCGIFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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